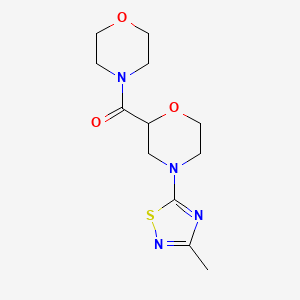![molecular formula C14H18N4O2S B12265922 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B12265922.png)
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a cyclopropanesulfonyl group, a diazepane ring, and a pyridine ring with a carbonitrile substituent
Preparation Methods
The synthesis of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can be achieved through a multi-step process involving several key reactions:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate amine precursors under controlled conditions.
Introduction of the Cyclopropanesulfonyl Group: This step involves the sulfonylation of the diazepane ring using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridine Ring: The pyridine ring with a carbonitrile substituent can be introduced through a nucleophilic substitution reaction, where the diazepane derivative reacts with a suitable pyridine precursor.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogenated derivatives can be formed.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its functional groups that allow for further chemical modifications.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with proteins, enzymes, or receptors.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific molecular target, such as an enzyme or receptor, thereby modulating its activity. The cyclopropanesulfonyl group and the diazepane ring may play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline: This compound features a quinoline ring instead of a pyridine ring, which may result in different biological activities and chemical properties.
2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide: This compound has an acetamide group instead of a carbonitrile group, which may affect its reactivity and applications.
2-amino-4,6-diphenyl-pyridine-3-carbonitrile:
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C14H18N4O2S |
|---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H18N4O2S/c15-11-12-3-1-6-16-14(12)17-7-2-8-18(10-9-17)21(19,20)13-4-5-13/h1,3,6,13H,2,4-5,7-10H2 |
InChI Key |
PDYOZZURSXJNMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265840.png)
![N-(3,5-dimethoxyphenyl)-5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide](/img/structure/B12265851.png)
![3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12265854.png)

![4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one](/img/structure/B12265867.png)
![5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12265881.png)
![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265886.png)
![2-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12265895.png)
![5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265900.png)
![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B12265904.png)
![2-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12265914.png)
![N-[1-(2-chlorobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12265917.png)
![5-chloro-N-methyl-N-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265925.png)
![4-chloro-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12265931.png)
